molecular formula C21H15N3OS2 B2945223 (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865545-47-7

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2945223
CAS RN: 865545-47-7
M. Wt: 389.49
InChI Key: WEQVITOXLCHUBE-XTQSDGFTSA-N
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Description

Benzo[d]thiazol and its derivatives are key materials for making various compounds. They have been used in the synthesis of new heterocycles containing 1,2,3-triazole moieties . These compounds have shown good cytotoxicity against human cancer cell lines MCF-7 and HeLa .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol and its derivatives is characterized by 1 H NMR, 13 C NMR, HPLC and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Microwave-assisted Synthesis : Studies have utilized microwave-assisted synthesis techniques to create hybrid molecules incorporating various heterocyclic cores, including thiazole derivatives, which are known for their antimicrobial and enzyme inhibitory activities. For example, Başoğlu et al. (2013) explored the microwave-assisted synthesis of molecules containing acid moieties linked to structures like 1,3-oxazol(idin)e and 1,3,4-thiadiazole, demonstrating the versatility of thiazole derivatives in creating biologically active compounds (Başoğlu et al., 2013).

Heterocyclic Synthesis : The synthesis of heterocyclic compounds from thiazole-based precursors highlights the chemical reactivity and application potential of these derivatives in medicinal chemistry. Research by Mohareb et al. (2004) on thiophenylhydrazonoacetates emphasizes the synthetic utility of thiazole compounds in generating a diverse array of heterocyclic structures, which could be relevant for the development of new therapeutic agents (Mohareb et al., 2004).

Biological Activities and Potential Applications

Antimicrobial and Anticancer Properties : Derivatives of benzo[d]thiazole-2-carboxamide have been investigated for their cytotoxicity against cancer cell lines and antimicrobial activities. Zhang et al. (2017) reported on a series of derivatives designed as epidermal growth factor receptor inhibitors, showing moderate to excellent potency against various cancer cell lines, indicating the potential for these compounds in cancer therapy (Zhang et al., 2017).

Antibacterial Agents : Novel analogs of benzo[d]thiazole-2-carboxamide have shown promising antibacterial activity, as demonstrated by Palkar et al. (2017), who synthesized and tested a series of derivatives for their effectiveness against bacterial strains. This research underscores the role of thiazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

Future Directions

The development of novel chemotherapeutics, which selectively acts on the target without the side effects, has become a primary objective of medicinal chemists . The search for new anti-mycobacterial agents has revealed the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives .

properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS2/c1-2-24-17-10-8-13-5-3-4-6-15(13)19(17)27-21(24)23-20(25)14-7-9-16-18(11-14)26-12-22-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQVITOXLCHUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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